

Pracinostat pharmacokinetic challenges and solutions

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Compound Focus: Pracinostat

CAS No.: 929016-96-6

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Pracinostat Pharmacokinetic Profile at a Glance

The table below summarizes the available quantitative PK data for **Pracinostat**.

Parameter	Value / Status	Notes
Modality	Small Molecule [1]	
Route of Administration	Oral [1]	
Bioavailability	34% (in mice) [1]	Human data not available in search results.
Protein Binding	Not Available [1]	Data is missing from public sources.
Metabolism	Not Available [1]	Data is missing from public sources.
Route of Elimination	Not Available [1]	Data is missing from public sources.
Half-Life	Not Available [1]	Data is missing from public sources.
Volume of Distribution	Not Available [1]	Data is missing from public sources.

Parameter	Value / Status	Notes
Clearance	Not Available [1]	Data is missing from public sources.
Development Status	Discontinued (as of Sep 2025) [2]	Development halted for AML, MDS, and other cancers.

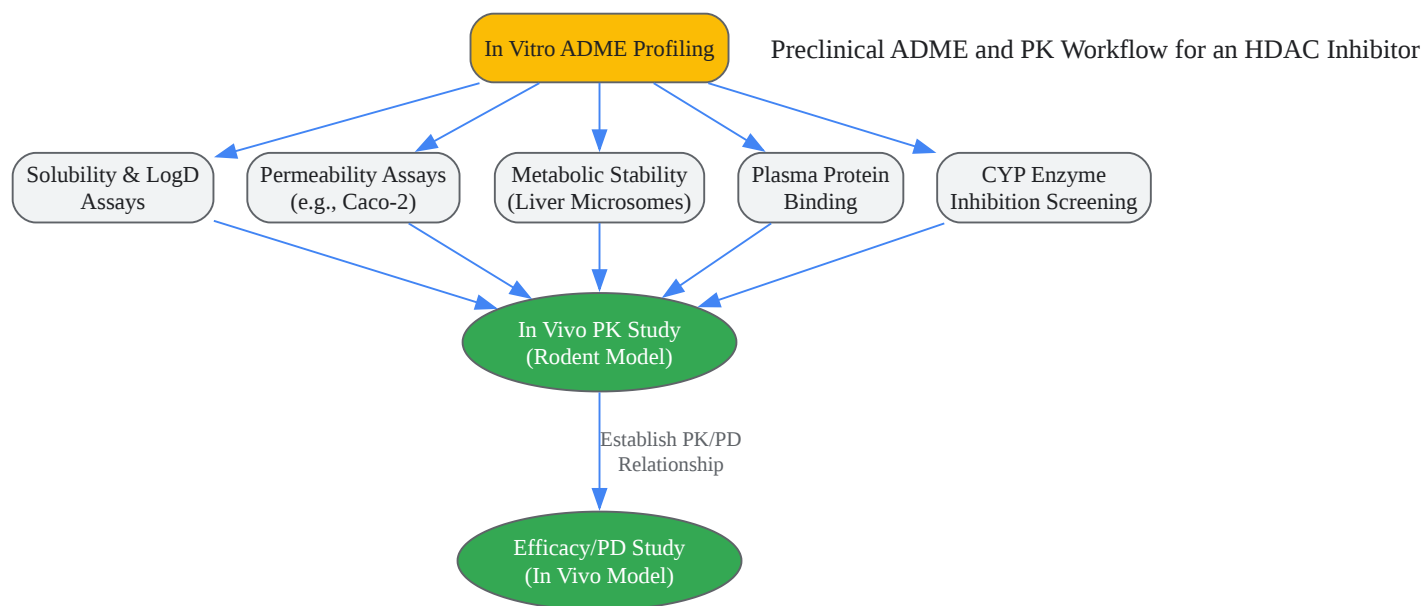
Frequently Asked Questions & Troubleshooting

Here are answers to common questions and potential challenges based on **Pracinostat**'s drug class.

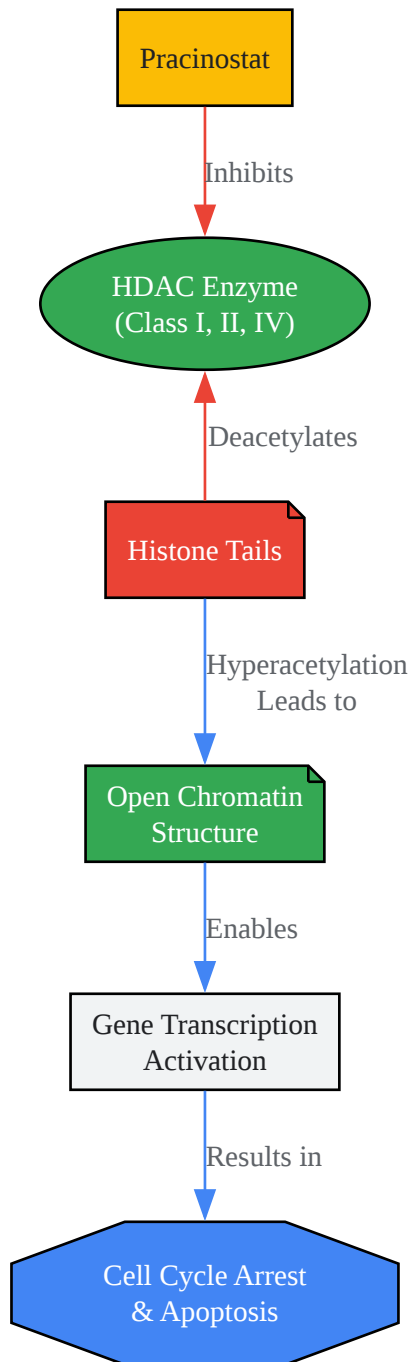
- **Q: What is the primary pharmacokinetic challenge with Pracinostat and similar HDAC inhibitors?**
 - **A:** A major class-wide challenge for hydroxamic acid-based HDAC inhibitors like **Pracinostat** is often **poor oral bioavailability**, which can limit their efficacy [3]. Furthermore, the **absence of key PK parameters** (see table above) in the public domain itself represents a significant challenge for researchers.
- **Q: What are the common adverse drug reactions (ADRs) associated with HDAC inhibitors?**
 - **A:** While **Pracinostat**-specific post-marketing data is scarce, HDAC inhibitors as a class are associated with predictable ADRs. Real-world pharmacovigilance data highlights that **myelosuppression (e.g., thrombocytopenia), gastrointestinal toxicity (e.g., diarrhea), and cardiotoxicity** are common class effects [4]. These are linked to the inhibition of specific HDAC isoforms (e.g., HDAC1/2 and HDAC3) [4].
- **Q: Has Pracinostat shown promise in any specific combinations?**
 - **A:** Yes. The most promising clinical results for **Pracinostat** were observed when it was combined with the hypomethylating agent **Azacitidine** for the treatment of Acute Myeloid Leukemia (AML). In a phase II study, this combination achieved a high complete response rate [5]. This suggests that combination therapy can be a viable strategy to overcome limitations of single-agent therapy.

Experimental Workflow & Mechanism of Action

For research purposes, the following diagrams illustrate the general experimental approach for evaluating an HDAC inhibitor and its core molecular mechanism.



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Pracinostat Mechanism of Action as an HDAC Inhibitor

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Key Considerations for Researchers

- **Focus on Combination Therapy:** Given the discontinued status of **Pracinostat** as a single agent [2], your research may be more impactful if it explores novel combinations, similar to the successful **Pracinostat** + Azacitidine regimen [5].
- **Leverage Class Properties:** In the absence of specific data, you can design experiments based on common properties of hydroxamate-based HDAC inhibitors, such as investigating zinc-binding group interactions and pan-HDAC inhibition profiles [4] [3].
- **Consult Authoritative Databases:** For the most current but likely still limited data, you can check specialized drug development resources like AdisInsight (Springer) and DrugBank Online [1] [2].

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References

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4. Adverse drug reaction profiles of histone deacetylase ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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